4-[4-[2-fluoro-1-(propan-2-ylsulfonylamino)propan-2-yl]phenyl]-N-methylbenzamide
Overview
Description
4-[4-[2-fluoro-1-(propan-2-ylsulfonylamino)propan-2-yl]phenyl]-N-methylbenzamide: is a compound known for its role as an α-amino-3-hydroxy-5-methylisoxazole-4-propionic acid receptor potentiator. It has been studied for its neuroprotective and neurotrophic effects, particularly in the context of Parkinson’s disease. This compound enhances synaptic transmission and plays a significant role in plasticity and cognitive processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[4-[2-fluoro-1-(propan-2-ylsulfonylamino)propan-2-yl]phenyl]-N-methylbenzamide involves a regioselective and stereospecific rearrangement of β-amino alcohols into β-fluoroamines induced by N,N-diethylaminosulfur trifluoride (DAST). This reaction allows the synthesis of this compound with excellent enantiomeric excess . The process starts with the preparation of oxazolidinone, followed by a series of steps including diastereoselective alkylation and Suzuki cross-coupling .
Industrial Production Methods: The industrial production of this compound involves the optimization of chemical reactions under current Good Manufacturing Practices (cGMP) to ensure the compound’s purity and efficacy for clinical evaluation .
Chemical Reactions Analysis
Types of Reactions: 4-[4-[2-fluoro-1-(propan-2-ylsulfonylamino)propan-2-yl]phenyl]-N-methylbenzamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
4-[4-[2-fluoro-1-(propan-2-ylsulfonylamino)propan-2-yl]phenyl]-N-methylbenzamide has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is studied for its effects on cellular processes and signaling pathways.
Medicine: It is being developed as a potential therapeutic agent for Parkinson’s disease, Alzheimer’s disease, depression, and schizophrenia
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
4-[4-[2-fluoro-1-(propan-2-ylsulfonylamino)propan-2-yl]phenyl]-N-methylbenzamide exerts its effects by potentiating α-amino-3-hydroxy-5-methylisoxazole-4-propionic acid receptors. This potentiation enhances synaptic transmission and increases calcium influx into neurons. The compound also increases the levels of brain-derived neurotrophic factor and growth-associated protein-43, which contribute to its neuroprotective and neurotrophic effects .
Comparison with Similar Compounds
4-[4-[2-fluoro-1-(propan-2-ylsulfonylamino)propan-2-yl]phenyl]-N-methylbenzamide is unique compared to other similar compounds due to its specific structure and mechanism of action. Similar compounds include:
- 1-(quinoxalin-6-ylcarbonyl)piperidine (CX-516)
- 7-chloro-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiacine-S,S-dioxide (IDRA-21)
- 1-(1,4-benzodioxan-6-ylcarbonyl)piperidine (CX-546)
These compounds also act as α-amino-3-hydroxy-5-methylisoxazole-4-propionic acid receptor potentiators but differ in their specific chemical structures and effects .
Properties
Molecular Formula |
C20H25FN2O3S |
---|---|
Molecular Weight |
392.5 g/mol |
IUPAC Name |
4-[4-[2-fluoro-1-(propan-2-ylsulfonylamino)propan-2-yl]phenyl]-N-methylbenzamide |
InChI |
InChI=1S/C20H25FN2O3S/c1-14(2)27(25,26)23-13-20(3,21)18-11-9-16(10-12-18)15-5-7-17(8-6-15)19(24)22-4/h5-12,14,23H,13H2,1-4H3,(H,22,24) |
InChI Key |
MFJKNXILEXBWNQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)S(=O)(=O)NCC(C)(C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC)F |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.